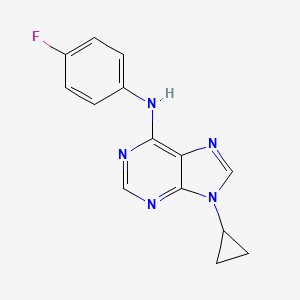

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(4-fluorophenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAMNUHIHBSLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the 9-Position

The introduction of the cyclopropylmethyl group involves reacting 2,6-dichloro-9H-purine with cyclopropylmethyl bromide or iodide under basic conditions.

Reaction Conditions and Optimization

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both the purine substrate and alkylating agent.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation at the 9-position.

-

Temperature : Reactions are typically conducted at room temperature (25°C) to prevent side reactions.

-

Suspend 2,6-dichloro-9H-purine (2.0 g, 10.6 mmol), cyclopropylmethyl bromide (1.58 mol), and K₂CO₃ (3.36 g, 24.3 mmol) in DMF (20 mL).

-

Stir for 12 hours under nitrogen atmosphere.

-

Filter and concentrate under reduced pressure.

-

Purify via silica gel chromatography (acetone/dichloromethane, 5:95) to yield 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine.

Amination at the 6-Position

The 6-chloro substituent is replaced with 4-fluoroaniline via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Nucleophilic Substitution

-

Solvent : n-Butanol or toluene at elevated temperatures (110°C).

-

Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge HCl byproducts.

-

Dissolve 2-chloro-9-(cyclopropylmethyl)-9H-purine (0.411 mmol) and 4-fluoroaniline (0.411 mmol) in n-butanol (20 mL).

-

Add DIPEA (0.15 mL, 0.822 mmol) and heat at 110°C for 12 hours.

-

Concentrate and purify via silica gel chromatography (acetone/dichloromethane, 10:90) to obtain the final product.

Palladium-Catalyzed Coupling

Alternative methods employ Buchwald-Hartwig amination for enhanced regioselectivity:

Yield : 80–90% (reported for analogous compounds).

Comparative Analysis of Preparation Methods

| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Coupling |

|---|---|---|

| Yield | 60–75% | 80–90% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Cost | Low | High (due to catalysts) |

| Byproducts | Minor | Negligible |

| Scalability | Moderate | High |

Nucleophilic substitution remains widely adopted for its simplicity, while palladium-based methods offer superior yields and shorter reaction times.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Silica gel chromatography effectively separates regioisomers.

-

Recrystallization from ethanol/water mixtures improves purity.

Characterization and Quality Control

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, purine-H), 7.45–7.30 (m, 4H, Ar-H), 4.20 (d, 2H, CH₂-cyclopropyl), 1.10–1.00 (m, 1H, cyclopropyl).

Industrial-Scale Considerations

-

Cost Efficiency : Bulk synthesis favors nucleophilic substitution due to lower catalyst costs.

-

Safety : Use of DMF requires stringent ventilation due to toxicity.

Emerging Methodologies

Solid-Phase Synthesis

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-9-cyclopropylpurine

- N-cyclopropyl-4-[4-[[(4-fluoroanilino)-oxomethyl]amino]phenoxy]-7-methoxyquinoline-6-carboxamide

Uniqueness

Compared to similar compounds, 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine may exhibit unique properties due to the specific arrangement of its cyclopropyl and fluorophenyl groups

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 9-position of a purine scaffold. A typical approach involves reacting 6-chloro-9H-purine with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the cyclopropyl group. Subsequent coupling with 4-fluoroaniline via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling ensures N-arylation. Solvent choice (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions and improving yield. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the tautomeric forms of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. NMR can identify tautomeric equilibria by analyzing chemical shifts and coupling constants, particularly for NH protons. X-ray crystallography provides definitive bond-length data to distinguish between imine and amine tautomers. For dynamic analysis, variable-temperature NMR or IR spectroscopy can monitor tautomerization kinetics .

Q. How does the fluorophenyl substituent influence the compound’s solubility and stability under physiological conditions?

- Methodology : The 4-fluorophenyl group enhances lipophilicity, which can be quantified via logP measurements (e.g., HPLC-based methods). Stability under varying pH (e.g., simulated gastric fluid at pH 2 vs. blood at pH 7.4) is assessed using UV-Vis spectroscopy or LC-MS to track degradation products. Comparative studies with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) highlight the role of fluorine in metabolic resistance .

Advanced Research Questions

Q. What structural insights from X-ray crystallography explain the compound’s interaction with kinase targets?

- Methodology : Co-crystallization with target kinases (e.g., Plk1 or Aurora kinases) reveals binding modes. The cyclopropyl group’s rigidity may restrict conformational flexibility, favoring interactions with hydrophobic pockets. The fluorophenyl group’s electron-withdrawing effect strengthens π-π stacking with aromatic residues (e.g., Phe80 in Plk1). Refinement using SHELXL or PHENIX ensures accurate modeling of hydrogen bonds and van der Waals contacts .

Q. How does the cyclopropyl group at the 9-position modulate binding affinity compared to alkyl/aryl substituents?

- Methodology : Competitive inhibition assays (e.g., fluorescence polarization) compare IC₅₀ values against analogs with methyl, isopropyl, or phenyl groups. Molecular dynamics simulations (e.g., GROMACS) quantify binding energy contributions. For example, cyclopropyl’s strained ring may enhance entropic gains upon binding compared to bulkier substituents. Data from similar purine derivatives (e.g., 9-isopropyl or 9-benzyl analogs) support structure-activity trends .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

- Methodology : Use molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem to identify potential off-targets. Pharmacophore modeling (e.g., Phase) prioritizes kinases or GPCRs with complementary binding features. Machine learning models (e.g., Random Forest classifiers trained on kinase inhibitor datasets) predict polypharmacology risks. Experimental validation via kinase profiling panels (e.g., Eurofins DiscoverX) confirms computational predictions .

Q. How can contradictory efficacy data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo efficacy may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation of the cyclopropyl group).

- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HR-MS. Structural modifications (e.g., deuteration) can improve metabolic stability.

- Tumor Penetration Studies : Use PET imaging with radiolabeled analogs to assess tumor uptake in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.